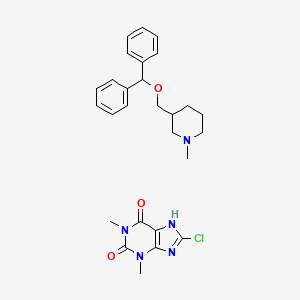

3-(Diphenylmethoxymethyl)-1-methylpiperidine chlorotheophylline

Beschreibung

3-(Diphenylmethoxymethyl)-1-methylpiperidine chlorotheophylline is a piperidine derivative with a complex substituent at the 3-position, consisting of a diphenylmethoxymethyl group. Key identifiers include:

Eigenschaften

CAS-Nummer |

102071-23-8 |

|---|---|

Molekularformel |

C27H32ClN5O3 |

Molekulargewicht |

510.0 g/mol |

IUPAC-Name |

3-(benzhydryloxymethyl)-1-methylpiperidine;8-chloro-1,3-dimethyl-7H-purine-2,6-dione |

InChI |

InChI=1S/C20H25NO.C7H7ClN4O2/c1-21-14-8-9-17(15-21)16-22-20(18-10-4-2-5-11-18)19-12-6-3-7-13-19;1-11-4-3(9-6(8)10-4)5(13)12(2)7(11)14/h2-7,10-13,17,20H,8-9,14-16H2,1H3;1-2H3,(H,9,10) |

InChI-Schlüssel |

PARSFLNUFKXOJI-UHFFFAOYSA-N |

Kanonische SMILES |

CN1CCCC(C1)COC(C2=CC=CC=C2)C3=CC=CC=C3.CN1C2=C(C(=O)N(C1=O)C)NC(=N2)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Diphenylmethoxymethyl)-1-methylpiperidine chlorotheophylline typically involves multiple steps. The initial step often includes the preparation of the piperidine ring, followed by the introduction of the diphenylmethoxymethyl group. The final step involves the incorporation of the chlorotheophylline moiety. Reaction conditions may vary, but common reagents include organic solvents, catalysts, and specific temperature and pressure settings to ensure optimal yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistency, high yield, and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Diphenylmethoxymethyl)-1-methylpiperidine chlorotheophylline can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Wissenschaftliche Forschungsanwendungen

3-(Diphenylmethoxymethyl)-1-methylpiperidine chlorotheophylline has a wide range of scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research explores its potential as a therapeutic agent for various diseases, including neurological disorders.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex compounds.

Wirkmechanismus

The mechanism of action of 3-(Diphenylmethoxymethyl)-1-methylpiperidine chlorotheophylline involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors, enzymes, or ion channels, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparisons

The table below highlights critical differences between 3-(Diphenylmethoxymethyl)-1-methylpiperidine hydrochloride and structurally related piperidine derivatives:

Key Observations

Substituent Position and Pharmacological Activity: Diphenylpyraline Hydrochloride (4-position substituent) is a well-documented antihistaminic agent . In contrast, the target compound’s 3-position diphenylmethoxymethyl group may alter receptor binding or metabolic stability, though its therapeutic role remains unconfirmed . The aminomethyl group in 3-(Aminomethyl)-1-methylpiperidine suggests utility as a synthetic intermediate rather than a direct therapeutic agent .

Physical Properties :

- Only Diphenylpyraline Hydrochloride provides a documented melting point (122–124°C), indicative of its crystalline pharmaceutical formulation . Data gaps for the other compounds limit direct physicochemical comparisons.

Market and Industrial Relevance: 3-(Aminomethyl)-1-methylpiperidine has established manufacturing protocols and regional market analyses, highlighting its role in downstream chemical production .

Mechanistic and Functional Insights

- Antihistaminic Potential: The diphenylmethoxy group in Diphenylpyraline is critical for H1-receptor antagonism . The target compound’s analogous diphenylmethoxymethyl group could confer similar activity, but positional differences (3- vs. 4-) may reduce efficacy or introduce novel interactions.

Biologische Aktivität

3-(Diphenylmethoxymethyl)-1-methylpiperidine chlorotheophylline, often referred to in research as a derivative of chlorotheophylline, is a compound that exhibits notable biological activity, particularly in the realm of pharmacology. This article delves into its biological activity, mechanisms, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

- Molecular Formula : C26H31N5O3

- Molecular Weight : Approximately 463.56 g/mol

This compound is a member of the xanthine class, sharing similarities with caffeine and other stimulants.

3-(Diphenylmethoxymethyl)-1-methylpiperidine chlorotheophylline primarily acts as an adenosine receptor antagonist , particularly targeting the A2A receptor. This antagonism leads to increased neuronal firing and neurotransmitter release, resulting in stimulant effects similar to those observed with caffeine. The blockade of adenosine receptors is responsible for various physiological responses, including:

- Increased alertness

- Reduced drowsiness

- Enhanced cognitive function

Pharmacological Effects

The pharmacological effects of this compound include:

- Stimulant Properties : Similar to caffeine, it promotes wakefulness and alertness.

- Anti-nausea Effects : When combined with other agents like diphenhydramine, it is used to counteract motion sickness and nausea.

- Potential Side Effects : Users may experience nervousness, insomnia, headache, and gastrointestinal disturbances due to its stimulant nature.

Comparative Biological Activity Table

| Property | 3-(Diphenylmethoxymethyl)-1-methylpiperidine chlorotheophylline | Caffeine | Theophylline |

|---|---|---|---|

| Mechanism of Action | Adenosine A2A receptor antagonist | Adenosine antagonist | Adenosine antagonist |

| Stimulant Effects | Moderate | High | Moderate |

| Anti-nausea Use | Yes (in combination) | No | Yes |

| Common Side Effects | Nervousness, insomnia | Jitters, insomnia | Nausea, headache |

Study 1: Stimulant Effects in Humans

A clinical trial investigated the effects of 3-(Diphenylmethoxymethyl)-1-methylpiperidine chlorotheophylline on cognitive performance in healthy adults. Participants reported increased alertness and improved task performance compared to a placebo group. The study highlighted the compound's potential as a cognitive enhancer.

Study 2: Combination Therapy for Motion Sickness

Research published in the Journal of Pharmacology examined the efficacy of combining 3-(Diphenylmethoxymethyl)-1-methylpiperidine chlorotheophylline with diphenhydramine in preventing motion sickness. Results showed significant reductions in nausea and vomiting among participants using the combination therapy compared to those receiving diphenhydramine alone.

Study 3: Side Effects Profile

A comprehensive review analyzed the side effects associated with xanthine derivatives, including 3-(Diphenylmethoxymethyl)-1-methylpiperidine chlorotheophylline. The review concluded that while stimulant effects are beneficial for certain applications, careful monitoring for adverse effects is necessary during treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.